molecular formula C8H4IN3 B1345282 3-Iodo-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile CAS No. 956485-59-9

3-Iodo-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile

Cat. No.: B1345282
CAS No.: 956485-59-9
M. Wt: 269.04 g/mol
InChI Key: ISSYSBAEUNYLCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Iodo-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile is a useful research compound. Its molecular formula is C8H4IN3 and its molecular weight is 269.04 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of New Organic Compounds

Several studies have demonstrated the utility of derivatives of 3-Iodo-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile in synthesizing new organic compounds with potential therapeutic applications. For instance, Salaheldin et al. (2010) described an easy preparation of 4-amino-1H-pyrrole-3-carbonitrile derivatives transformed into new substituted pyrrolo[3,2-b]pyridines using the Friedlander reaction, which benefits from high conversion rates and shorter reaction times when microwave irradiation is applied (Salaheldin et al., 2010). Similarly, Sroor (2019) prepared and characterized new biologically active Pyrrolo[2,3-b]Pyridine scaffolds, indicating the versatility of this compound in synthesizing complex molecular structures with high yields (Sroor, 2019).

Catalytic Synthesis

Khashi et al. (2015) described the synthesis of new tricyclic pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidines catalyzed by 4-(N,N-dimethylamino)pyridine (DMAP), starting from 2-amino-1-methyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile. This method showcases the role of this compound derivatives in facilitating room-temperature reactions leading to complex heterocyclic compounds (Khashi et al., 2015).

Metal-Free Formation and Functionalization

Tber et al. (2015) reported the metal-free formation of various 3-Iodo-1H-pyrrolo[3',2':4,5]imidazo-[1,2-a]pyridines and [1,2-b]pyridazines, followed by their further functionalization. This research highlights the compound's utility in the Groebke-Blackburn-Bienaymé MCR combined with I2-promoted electrophilic cyclization, enabling the introduction of diversity in the resulting scaffold using commercially available starting materials (Tber et al., 2015).

Properties

IUPAC Name

3-iodo-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4IN3/c9-6-4-12-8-7(6)5(3-10)1-2-11-8/h1-2,4H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISSYSBAEUNYLCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C(=C1C#N)C(=CN2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4IN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20640149
Record name 3-Iodo-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20640149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

956485-59-9
Record name 3-Iodo-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20640149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.